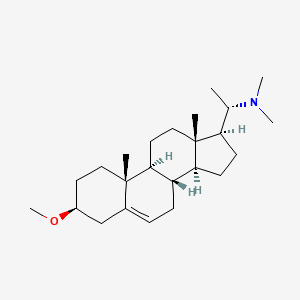

Pachyaximine A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

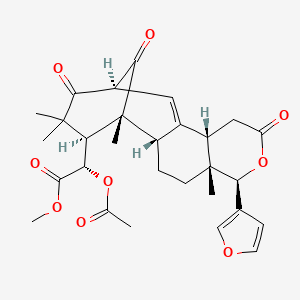

Pachyaximine A is an alkaloid isolated from the herbs of Pachysandra axillaris . It possesses significant antibacterial activity against Escherichia coli, Staphylococcus aureus, Corynebacterium diphtheriae, and Corynebacterium pyrogenes .

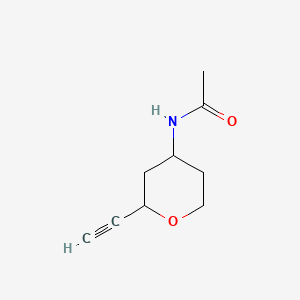

Molecular Structure Analysis

Pachyaximine A has a molecular weight of 359.59 and its chemical formula is C24H41NO . The exact molecular structure might require more specific resources or databases for accurate information.

Scientific Research Applications

Anti-Estrogen Binding Site Inhibitor

Pachyaximine A has been found to be an inhibitor of the antiestrogen binding site (AEBS) . This means it can bind to the AEBS and inhibit its function. This property makes it a potential candidate for research in the treatment of diseases related to estrogen, such as certain types of breast cancer .

Potentiation of Antiestrogenic Effect

In addition to being an AEBS inhibitor, Pachyaximine A has also been found to significantly potentiate the antiestrogenic effect mediated by tamoxifen in cultured Ishikawa cells . This suggests that it could potentially enhance the effectiveness of antiestrogenic drugs like tamoxifen .

Cytotoxicity

Pachyaximine A has been found to exhibit cytotoxic activities . This means it can kill cells, which makes it a potential candidate for research in the treatment of cancer .

Steroidal Alkaloid

Pachyaximine A is a steroidal alkaloid . Steroidal alkaloids are a class of compounds that have a wide range of biological activities and are of interest in drug discovery .

Isolation from Natural Sources

Pachyaximine A can be isolated from natural sources such as the roots of Sarcococca hookeriana . This makes it a potential candidate for research in natural product chemistry .

Structure Elucidation

The structure of Pachyaximine A has been elucidated using spectral data interpretation . This makes it a potential candidate for research in the field of structural chemistry .

Safety and Hazards

properties

IUPAC Name |

(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3/t16-,18-,19-,20+,21-,22-,23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNBSFMIFOLVCM-MCTVSQGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pachyaximine A | |

Q & A

Q1: From which plant sources can Pachyaximine A be isolated?

A1: Pachyaximine A has been isolated from several plant species. The provided research highlights its presence in:

- Pachysandra procumbens: This plant was specifically investigated for compounds exhibiting antiestrogen-binding site (AEBS) inhibitory activity, and Pachyaximine A was among the active compounds isolated [].

- Pachysandra axillaris: This species yielded a diverse array of steroidal alkaloids, including Pachyaximine A, showcasing the rich chemical diversity within the Pachysandra genus [].

- Saracococca saligna: Pachyaximine A was identified as one of the alkaloids responsible for the antibacterial activity observed in extracts from this plant [].

Q2: Are there any studies investigating the structure-activity relationship (SAR) of Pachyaximine A?

A3: While the provided abstracts don't delve into specific SAR studies for Pachyaximine A, one study exploring antiestrogen-binding site inhibitors from Pachysandra procumbens identified several structurally related steroidal alkaloids, including Pachyaximine A []. This suggests that modifications to the steroidal backbone could impact its interaction with biological targets and potentially influence its activity. Further research focusing on synthesizing and evaluating Pachyaximine A analogs is needed to establish a comprehensive SAR profile.

Q3: What analytical techniques have been used to characterize and quantify Pachyaximine A?

A3: The research indicates the use of various techniques for isolation and characterization, including:

- Chromatography: Medium-pressure liquid chromatography (MPLC), silica gel column chromatography, and thin-layer chromatography (TLC) were employed for separating and purifying Pachyaximine A from complex plant extracts [].

- Spectroscopy: The research likely utilized spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation, although specific details were not provided [, ].

- High-performance liquid chromatography-mass spectrometry (HPLC-MS): This technique was employed to analyze the composition of the active extract containing Pachyaximine A [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbaldehyde](/img/structure/B595674.png)

![N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine](/img/structure/B595683.png)